Cas no 1374264-52-4 (3-Amino-5-bromo-2-methylbenzoic acid)
3-Amino-5-bromo-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-5-bromo-2-methylbenzoic acid
- EN300-255347
- Z1259106644
- AKOS014641474
- 3-Amino-5-bromo-2-methylbenzoicacid
- 1374264-52-4
- 3-amino-5-bromo-2-methyl benzoic acid
- AT32056
- CS-0215511
- 3-amino methyl 5-bromo benzoic acid
- SCHEMBL600598
- DRRWNGNIDJCWRV-UHFFFAOYSA-N
-
- MDL: MFCD20526664
- Inchi: 1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
- InChI Key: DRRWNGNIDJCWRV-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C)=C(C(=O)O)C=1)N
Computed Properties
- Exact Mass: 228.974
- Monoisotopic Mass: 228.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3A^2
- XLogP3: 1.8
3-Amino-5-bromo-2-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019097825-1g |
3-Amino-5-bromo-2-methylbenzoic acid |
1374264-52-4 | 95% | 1g |
400.00 USD | 2021-06-17 | |
| Enamine | EN300-255347-0.05g |
3-amino-5-bromo-2-methylbenzoic acid |
1374264-52-4 | 95.0% | 0.05g |
$51.0 | 2025-02-20 | |
| Enamine | EN300-255347-0.1g |
3-amino-5-bromo-2-methylbenzoic acid |
1374264-52-4 | 95.0% | 0.1g |
$77.0 | 2025-02-20 | |
| Enamine | EN300-255347-0.25g |
3-amino-5-bromo-2-methylbenzoic acid |
1374264-52-4 | 95.0% | 0.25g |
$109.0 | 2025-02-20 | |
| Enamine | EN300-255347-0.5g |
3-amino-5-bromo-2-methylbenzoic acid |
1374264-52-4 | 95.0% | 0.5g |
$172.0 | 2025-02-20 | |
| Enamine | EN300-255347-1.0g |
3-amino-5-bromo-2-methylbenzoic acid |
1374264-52-4 | 95.0% | 1.0g |
$220.0 | 2025-02-20 | |
| Enamine | EN300-255347-2.5g |
3-amino-5-bromo-2-methylbenzoic acid |
1374264-52-4 | 95.0% | 2.5g |
$385.0 | 2025-02-20 | |
| Enamine | EN300-255347-5.0g |
3-amino-5-bromo-2-methylbenzoic acid |
1374264-52-4 | 95.0% | 5.0g |
$660.0 | 2025-02-20 | |
| Enamine | EN300-255347-10.0g |
3-amino-5-bromo-2-methylbenzoic acid |
1374264-52-4 | 95.0% | 10.0g |
$1320.0 | 2025-02-20 | |
| Chemenu | CM156155-1g |
3-Amino-5-bromo-2-methylbenzoic acid |
1374264-52-4 | 95% | 1g |
$405 | 2022-12-31 |
3-Amino-5-bromo-2-methylbenzoic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
Additional information on 3-Amino-5-bromo-2-methylbenzoic acid
Recent Advances in the Application of 3-Amino-5-bromo-2-methylbenzoic Acid (CAS: 1374264-52-4) in Chemical Biology and Pharmaceutical Research
3-Amino-5-bromo-2-methylbenzoic acid (CAS: 1374264-52-4) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of small-molecule inhibitors and pharmaceutical agents. Recent studies have highlighted its utility in drug discovery, owing to its unique chemical properties and structural versatility. This research brief synthesizes the latest findings on this compound, focusing on its applications, synthetic pathways, and biological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-Amino-5-bromo-2-methylbenzoic acid as a precursor in the synthesis of kinase inhibitors targeting cancer-related pathways. The compound's bromo and amino functional groups were found to facilitate selective modifications, enabling the development of high-affinity ligands for specific protein targets. Researchers utilized computational modeling and structure-activity relationship (SAR) analysis to optimize the compound's derivatives, resulting in improved pharmacokinetic properties.
In addition to its role in oncology, recent work in ACS Chemical Biology explored the use of 3-Amino-5-bromo-2-methylbenzoic acid in the design of antimicrobial agents. The compound's scaffold was modified to enhance its interaction with bacterial enzymes, leading to promising in vitro activity against drug-resistant strains. These findings underscore its potential as a versatile building block for addressing global health challenges.
Further investigations into the compound's synthetic accessibility have been reported in Organic Letters, where novel catalytic methods were developed to streamline its production. These advancements not only reduce costs but also improve yield and purity, making the compound more accessible for large-scale pharmaceutical applications. The study emphasized the importance of sustainable chemistry practices in the synthesis of such intermediates.
Looking ahead, ongoing clinical trials are evaluating derivatives of 3-Amino-5-bromo-2-methylbenzoic acid for their therapeutic potential in neurodegenerative diseases. Preliminary data suggest that these compounds may modulate key pathways involved in neuroinflammation, offering a new avenue for treatment development. The compound's adaptability and broad applicability position it as a valuable tool in both academic and industrial research settings.
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